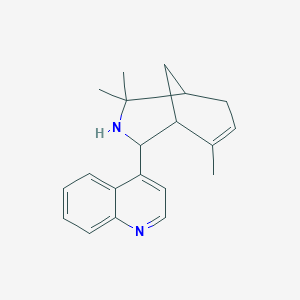
6-Amino-1,3,5-triazinane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Amino-1,3,5-triazinane-2,4-dione, also known as ammelide, is a heterocyclic compound with the molecular formula C₃H₄N₄O₂ and a molecular weight of 128.09 g/mol It is a derivative of triazine and contains an amino group at the 6-position and carbonyl groups at the 2- and 4-positions
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Amino-1,3,5-triazinane-2,4-dione can be synthesized through several methods. One common approach involves the reaction of cyanuric chloride with ammonia or amines under controlled conditions . The reaction typically occurs in a solvent such as dioxane or dichloroethane, with the temperature maintained between 70-80°C . Another method involves the hydrolysis of melamine, which yields ammelide as one of the products .
Industrial Production Methods
Industrial production of this compound often involves large-scale hydrolysis of melamine. This process is efficient and cost-effective, making it suitable for commercial applications .
Chemical Reactions Analysis
Types of Reactions
6-Amino-1,3,5-triazinane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
Oxidation: Formation of triazine oxides.
Reduction: Formation of hydroxylated derivatives.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
6-Amino-1,3,5-triazinane-2,4-dione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Amino-1,3,5-triazinane-2,4-dione involves its interaction with specific molecular targets. In biological systems, it can inhibit enzyme activity by binding to the active site or interacting with essential cofactors . The compound’s structure allows it to participate in hydrogen bonding and other non-covalent interactions, which are crucial for its biological activity .
Comparison with Similar Compounds
Similar Compounds
Melamine: 1,3,5-triazine-2,4,6-triamine, commonly used in the production of plastics and resins.
Cyanuric Acid: 1,3,5-triazine-2,4,6-triol, used in swimming pool disinfectants and as a stabilizer for chlorine.
Uniqueness
6-Amino-1,3,5-triazinane-2,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike melamine and cyanuric acid, it has an amino group at the 6-position and carbonyl groups at the 2- and 4-positions, making it a versatile intermediate for various chemical reactions and applications .
Properties
Molecular Formula |
C3H6N4O2 |
|---|---|
Molecular Weight |
130.11 g/mol |
IUPAC Name |
6-amino-1,3,5-triazinane-2,4-dione |
InChI |
InChI=1S/C3H6N4O2/c4-1-5-2(8)7-3(9)6-1/h1H,4H2,(H3,5,6,7,8,9) |
InChI Key |
XMSSOQCEJOFTAS-UHFFFAOYSA-N |
Canonical SMILES |
C1(NC(=O)NC(=O)N1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-amino-N-methyl-N-[(3S)-6-(trifluoromethyl)-2,3-dihydro-1-benzofuran-3-yl]-2,4,8,11-tetrazatricyclo[7.4.0.02,6]trideca-1(13),3,5,7,9,11-hexaene-12-carboxamide](/img/structure/B15135279.png)











![2-[4-[2-[[(5S)-6-amino-5-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R,3R)-2-amino-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-6-oxohexyl]amino]-2-oxoethyl]-7,10-bis(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid](/img/structure/B15135366.png)
